1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

GPCR pharmacology Serotonin receptor Selectivity profiling

For robust SAR: The [3,2-b] fusion geometry & 5-carboxamide pattern provide distinct target engagement profiles vs. regioisomers. Ideal core for kinase, GPCR, & epigenetic inhibitor development. Chiral versions available to avoid misleading data. Ensure experimental reproducibility—this scaffold's potency varies significantly with stereochemistry. Bulk supply for lead optimization available.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 146767-59-1
Cat. No. B133836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
CAS146767-59-1
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)7-2-1-5-6(11-7)3-4-10-5/h1-4,10H,(H2,9,12)
InChIKeyVTWOTSSMNJVBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS 146767-59-1) Core Scaffold Profile and Sourcing Considerations


1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (CAS 146767-59-1) is a heteroaromatic fused bicyclic compound comprising a pyrrolo[3,2-b]pyridine core with a carboxamide group at the 5-position. This scaffold serves as a versatile intermediate in medicinal chemistry for the construction of bioactive molecules targeting a wide range of pharmacologically relevant proteins, including serine/threonine kinases, receptor tyrosine kinases, G protein-coupled receptors, and epigenetic enzymes [1]. The unsubstituted parent compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and is frequently employed as a key building block in structure-activity relationship (SAR) campaigns and lead optimization programs [2]. Its synthetic accessibility via established cyclization and functionalization protocols makes it a cost-effective entry point for the development of proprietary kinase inhibitors and GPCR modulators [3].

Why Unsubstituted 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Cannot Be Interchanged with Other Pyrrolopyridine Regioisomers or Carboxamide Positional Isomers


Substitution of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide with alternative pyrrolopyridine regioisomers (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine) or carboxamide positional isomers (e.g., 3-carboxamide or 7-carboxamide derivatives) fundamentally alters target engagement profiles and pharmacological outcomes. The specific [3,2-b] ring fusion geometry positions the pyridine nitrogen and pyrrole NH hydrogen-bond donor in a spatial orientation that dictates binding pocket complementarity across distinct protein families [1]. For example, the 5-carboxamide substitution pattern in the [3,2-b] series is associated with high 5-HT1F receptor affinity, whereas the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series targets FGFR4 kinase via a reversible-covalent mechanism [2][3]. Furthermore, chiral enantiomers within the same pyrrolo[3,2-b]pyridine chemotype can exhibit 4- to 5-fold differences in target binding affinity, underscoring that even subtle structural modifications within this scaffold produce non-interchangeable biological effects [4]. Consequently, generic substitution without experimental validation of the precise core and substitution pattern introduces unacceptable risk of target misalignment, altered selectivity, and failed assay reproducibility in lead discovery workflows.

Quantitative Differentiation Evidence: 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives Versus Comparator Compounds


5-HT2B Receptor Antagonist Potency and Selectivity Profile of a 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivative

A derivative of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide (MW 297.4, cLogP 2.04) exhibited potent 5-HT2B receptor binding affinity with an IC50 of 22±9.0 nM and functional cellular antagonist activity with an IC50 of 54 nM [1]. In selectivity profiling against 161 GPCRs, this compound was negative for all agonist screens and negative for all antagonist screens except 5-HT2B, demonstrating exceptional receptor selectivity [1]. Further broad profiling against 302 kinases, MAO-A/MAO-B, acetylcholinesterase, multiple transporters (serotonin, dopamine, norepinephrine, OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/1B3), COX1/COX2, and PDE3A/PDE4D2 was entirely negative, confirming minimal off-target liability [1].

GPCR pharmacology Serotonin receptor Selectivity profiling

5-HT1F Receptor Agonist Selectivity Enhancement via C-5 Acetamide Substitution Relative to Indole-Based Comparator

The pyrrolo[3,2-b]pyridine-5-yl amide derivative (compound 3a) demonstrated high 5-HT1F receptor affinity comparable to the indole-based clinical candidate LY334370 (1a), but without improvement in selectivity [1]. However, further derivatization to the C-5 acetamide (compound 3b) achieved greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors, representing a significant selectivity enhancement over the parent pyrrolo[3,2-b]pyridine analogue and the indole comparator [1].

Migraine 5-HT1F receptor Selectivity engineering

Dual LRRK2/DYRK1A Kinase Inhibition by Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives Versus Single-Target Kinase Inhibitors

Pyrrolo[3,2-b]pyridine-5-carboxamide derivatives described in EP3915985A1 exhibit potent inhibitory activity against multiple therapeutically relevant protein kinases, including LRRK2, DYRK1, and CLK1 [1]. In cellular assays, these compounds demonstrated excellent suppression of triple-negative breast cancer cell growth, establishing functional efficacy [1]. While specific IC50 values for the parent scaffold are not disclosed in the patent abstract, the document explicitly claims that the pyrrolopyridine derivatives possess 'excellent inhibitory activity' against these kinases and 'excellent suppressive effect' on cancer cell growth, differentiating them from kinase inhibitors with narrower target profiles [1].

Neurodegeneration Kinase inhibition Parkinson's disease

Chiral Differentiation in KDM5A Inhibition: 4- to 5-Fold Enantiomer Potency Difference Within Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Series

Among 12 compounds evaluated against KDM5A, a pair of enantiomers based on the 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold (compounds N51 and N52) exhibited approximately 4- to 5-fold greater binding affinity for the S enantiomer (N52) compared to the R enantiomer (N51) [1]. This enantiomer-dependent potency difference translated to measurable differences in cellular growth inhibitory activity, establishing that the stereochemical configuration at the chiral center adjacent to the pyrrolo[3,2-b]pyridine core is a critical determinant of target engagement and functional effect [1].

Epigenetics Histone demethylase Chiral pharmacology

Proton Pump Inhibitory Activity of Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives Versus Omeprazole and Other PPIs

A series of 5-substituted 1H-pyrrolo[3,2-b]pyridines were synthesized via copper(I) iodide-mediated cyclization and evaluated for their inhibitory effect on the gastric proton pump enzyme (H+/K+ ATPase) [1]. These pyrrolopyridine derivatives demonstrated reversible proton pump inhibitory activity, a mechanism distinct from the irreversible covalent inhibition exhibited by clinically used proton pump inhibitors (PPIs) such as omeprazole, lansoprazole, and pantoprazole [2]. The patent document (RU patent) claims that pyrrolo[3,2-b]pyridine derivatives provide a reversible inhibitory effect, which may offer pharmacological advantages including faster onset and offset of acid suppression compared to irreversible PPIs [2].

Gastroenterology Proton pump inhibition H+/K+ ATPase

In Vivo Oral Bioavailability and Target Engagement of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide ACC1 Inhibitor Versus Tool Compounds

A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 1k) was identified as a potent acetyl-CoA carboxylase 1 (ACC1) inhibitor with favorable oral bioavailability in mouse cassette dosing pharmacokinetic studies [1]. Oral administration of 1k at 100 mg/kg significantly reduced malonyl-CoA concentrations in HCT-116 xenograft tumors, providing direct evidence of in vivo target engagement and pharmacodynamic effect [1]. This represents a meaningful advancement over earlier ACC1 inhibitors derived from the same scaffold (e.g., compound 1c) that exhibited physicochemical and pharmacokinetic limitations [1].

Cancer metabolism ACC1 inhibition In vivo pharmacology

Optimal Research and Procurement Applications for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide and Derivatives


GPCR Target Validation and Selectivity Profiling

Researchers investigating 5-HT2B receptor pharmacology should prioritize 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives as tool compounds for target validation and selectivity profiling. The demonstrated potent 5-HT2B antagonism (IC50 = 54 nM cellular) combined with clean profiles against 161 GPCRs, 302 kinases, and multiple transporters and enzymes provides a high-confidence chemical probe for isolating 5-HT2B-mediated effects [1]. This selectivity profile is particularly valuable for studies in cardiovascular, pulmonary, and CNS systems where off-target serotonergic activity could confound interpretation.

Kinase Inhibitor Lead Generation for Neurodegenerative and Oncology Programs

Medicinal chemistry teams pursuing multi-kinase inhibition strategies for Parkinson's disease (targeting LRRK2) or aggressive cancers should procure 1H-pyrrolo[3,2-b]pyridine-5-carboxamide as a privileged starting scaffold [2]. The core structure has been validated in patent literature as a template for generating potent inhibitors of LRRK2, DYRK1, and CLK1 with demonstrated cellular efficacy against triple-negative breast cancer models [2]. The scaffold's synthetic tractability allows rapid SAR exploration around the 5-carboxamide position and N1-substitution to optimize potency, selectivity, and pharmacokinetic properties.

Enantioselective Epigenetic Probe Development

Investigators developing chemical probes for histone lysine demethylases (KDM5 family) must consider the stereochemical requirements of the pyrrolo[3,2-b]pyridine scaffold. The 4- to 5-fold potency difference observed between R and S enantiomers of pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives underscores the necessity of procuring or synthesizing single enantiomers with defined stereochemistry for epigenetic target engagement studies [3]. Procurement of racemic mixtures or undefined stereoisomers may yield misleading SAR and confounded cellular activity data.

In Vivo Metabolic Probe Development for Cancer Metabolism Studies

Research groups studying fatty acid metabolism and cancer cell lipogenesis should consider optimized 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors for in vivo experiments [4]. Unlike earlier tool compounds with limited oral bioavailability, N1-isopropyl substituted derivatives have demonstrated oral bioavailability and significant reduction of tumor malonyl-CoA levels in xenograft models, enabling pharmacodynamic assessment of ACC1 inhibition in animal studies [4]. This chemotype represents a useful orally available research tool for probing the role of de novo lipogenesis in tumor growth and metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.